molecular formula C24H24O7 B2695568 methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate CAS No. 227094-82-8

methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate

Cat. No.: B2695568
CAS No.: 227094-82-8
M. Wt: 424.449
InChI Key: QXQKHJXHGYMXRY-UHFFFAOYSA-N
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Description

Methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 2,3-dihydrobenzo[1,4]dioxin moiety at position 3, a propyl group at position 6, and a methyl propanoate ester at position 7 via an ether linkage. Its molecular formula is C₂₄H₂₄O₇ (inferred from structural analysis), and it is distinguished by its propyl substituent on the chromen ring, which may enhance lipophilicity compared to analogs lacking alkyl chains .

Properties

IUPAC Name

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O7/c1-4-5-16-10-17-21(12-20(16)31-14(2)24(26)27-3)30-13-18(23(17)25)15-6-7-19-22(11-15)29-9-8-28-19/h6-7,10-14H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQKHJXHGYMXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(C)C(=O)OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with appropriate chromen derivatives under controlled conditions. The reaction typically requires the use of solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of cholinesterase enzymes, which are involved in neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other flavonoid derivatives, particularly those featuring the 4-oxo-4H-chromen scaffold. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents Key Properties
Methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate C₂₄H₂₄O₇ 6-propyl, 7-methoxypropanoate, 3-(2,3-dihydrobenzo[1,4]dioxin-6-yl) Enhanced lipophilicity (propyl group); ester functionality improves stability .
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-aminobenzoate (4c) C₂₁H₁₅NO₈ 3-aminobenzoate, 3,4-dihydroxyphenyl, 5,7-dihydroxy High polarity (multiple hydroxyl groups); moderate yield (58%) .
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-methoxybenzoate (4d) C₂₂H₁₈O₉ 3-methoxybenzoate, 3,4-dihydroxyphenyl, 5,7-dihydroxy Reduced reactivity (methoxy group); lower yield (52%) .

Key Differences and Implications

Substituent Effects on Bioactivity: The propyl group in the target compound likely increases membrane permeability compared to hydroxyl-rich analogs like 4c and 4d, which exhibit higher solubility in polar solvents due to multiple -OH groups . The methyl propanoate ester in the target compound may enhance metabolic stability compared to free carboxylic acid derivatives, a common strategy in prodrug design .

Synthetic Accessibility: Compounds like 4c and 4d were synthesized in moderate yields (52–58%), suggesting challenges in introducing hydroxyl and aromatic ester groups .

For example, 4c shows δ12.24 (s, -OH) and δ7.95 (ArH), whereas the target compound’s spectrum would lack such deshielded hydroxyl protons .

Research Findings and Limitations

Available Data

  • Target Compound: Limited data exists beyond structural identifiers (e.g., ChemSpider ID: 2191029, MDL: MFCD01081757) and molecular weight (382.368 g/mol) . No biological activity or pharmacokinetic studies are cited in the provided evidence.
  • Analogs : Compounds 4c and 4d from demonstrate moderate yields and spectroscopic characterization but lack explicit biological data .

Critical Gaps

  • Direct comparisons of antioxidant or receptor-binding activity between the target compound and analogs are absent in the provided materials.
  • The impact of the 6-propyl group on toxicity or metabolic clearance remains speculative without experimental validation.

Biological Activity

Methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a chromenone core with a dihydrobenzo[b][1,4]dioxin moiety. The presence of multiple functional groups enhances its solubility and biological activity.

PropertyValue
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 302.34 g/mol
CAS Number Not yet assigned

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the chromenone core : Utilizing known synthetic routes for chromenones.
  • Coupling with the dihydrobenzo[b][1,4]dioxin moiety : Employing coupling agents to facilitate the formation of the ether linkage.
  • Final esterification : Converting the intermediate into the final ester product.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H1299 (lung cancer). The mechanism of action may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties in several studies:

  • Inhibition of Bacterial Growth : Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor:

  • Monoamine Oxidase (MAO) Inhibition : Some related compounds have been identified as potent inhibitors of MAO-B, which is relevant in neurodegenerative diseases like Parkinson's.
    • IC50 Values : Certain derivatives exhibit IC50 values in the nanomolar range (e.g., 0.009 µM), indicating strong inhibitory activity.

Case Studies

Several studies have explored the biological activities of compounds related to methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yloxy)propanoate:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of chromenone derivatives and evaluated their cytotoxic effects on cancer cell lines.
    • Results showed that specific modifications to the chromenone core significantly enhanced anticancer activity.
  • Antimicrobial Evaluation :
    • A comparative study on various derivatives revealed that those with electron-withdrawing groups exhibited improved antimicrobial potency.
    • Testing against Staphylococcus aureus and Escherichia coli showed promising results.

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